1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-(2-THIENYL)-1-ETHANONE
Overview
Description
1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-(2-THIENYL)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a phenylpropenyl group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-(2-THIENYL)-1-ETHANONE typically involves the coupling of aniline derivatives with bromoacetyl bromide in an aqueous basic medium to form electrophiles . These electrophiles are then reacted with piperazine derivatives under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-(2-THIENYL)-1-ETHANONE can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-(2-THIENYL)-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action for 1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-(2-THIENYL)-1-ETHANONE involves its interaction with specific molecular targets. The phenylpropenyl and thienyl groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1-[(E)-3-phenyl-2-propenyl]piperazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
N-alkyl and N-aryl piperazine derivatives: These compounds have different alkyl or aryl groups attached to the piperazine ring, affecting their reactivity and applications.
Uniqueness
1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-(2-THIENYL)-1-ETHANONE is unique due to the presence of both phenylpropenyl and thienyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-2-thiophen-2-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c22-19(16-18-9-5-15-23-18)21-13-11-20(12-14-21)10-4-8-17-6-2-1-3-7-17/h1-9,15H,10-14,16H2/b8-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXSILQRIXJULB-XBXARRHUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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